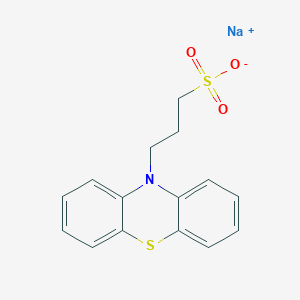

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PTZ-343 implique une réaction monotope. L'hydrure de sodium (60 % de dispersion dans l'huile minérale) est dissous dans du tétrahydrofurane sec sous atmosphère d'argon. Une solution de phénothiazine dans du tétrahydrofurane sec est ajoutée, et le mélange est agité à température ambiante puis à 50 °C. Après refroidissement, une solution de 1,3-propanesultone dans du tétrahydrofurane sec est ajoutée, et le mélange résultant est agité. Le précipité blanc est filtré, lavé avec du tétrahydrofurane et de l'éther diéthylique, et purifié par cristallisation dans de l'éthanol à 90 % pour donner du PTZ-343 sous forme de cristaux blancs.

Méthodes de production industrielle

Les méthodes de production industrielle du PTZ-343 ne sont pas largement documentées. Le procédé de synthèse décrit ci-dessus peut être mis à l'échelle pour la production industrielle avec des modifications appropriées pour garantir la sécurité et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le PTZ-343 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le PTZ-343 agit comme un médiateur de transfert d'électrons, réagissant avec la peroxydase de raifort pour libérer la peroxydase de raifort et un radical PTZ-343, qui oxyde les anions de luminol

Substitution : Le groupe sulfonate du PTZ-343 peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : La peroxydase de raifort et la luminol sont des réactifs couramment utilisés

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.

Principaux produits

Oxydation : Le principal produit est la forme oxydée du luminol, qui émet de la lumière

Substitution : Les principaux produits dépendent du nucléophile utilisé dans la réaction.

Applications de la recherche scientifique

Le PTZ-343 est largement utilisé dans la recherche scientifique en raison de sa capacité à améliorer la chimiluminescence. Voici quelques-unes de ses applications :

Industrie : Il est utilisé dans diverses applications industrielles où une chimiluminescence améliorée est requise.

Mécanisme d'action

Le PTZ-343 agit comme un médiateur de transfert d'électrons. Il réagit avec la peroxydase de raifort pour libérer la peroxydase de raifort et un radical PTZ-343. Le radical PTZ-343 oxyde rapidement les anions de luminol, induisant l'émission de lumière . Ce mécanisme est crucial pour son rôle dans l'amélioration de la chimiluminescence dans divers tests.

Applications De Recherche Scientifique

Biological Research Applications

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is utilized in biological research primarily due to its role as a chemiluminescence enhancer. It has been shown to significantly increase the light output in peroxidase-catalyzed reactions involving luminol, making it a valuable tool for detecting various biological substances.

Case Study: Chemiluminescence Detection

In a study examining the effects of this compound on chemiluminescent reactions, researchers found that the compound enhanced the luminescent signal in a dose-dependent manner. The optimal concentration for enhancing luminescence was identified between 1.5 mM and 3.0 mM , where the signal reached approximately 70% of its maximum value at higher concentrations .

Analytical Chemistry Applications

The compound is also employed in analytical chemistry, particularly in assays that require sensitive detection methods. Its ability to enhance chemiluminescence makes it suitable for use in portable chemiluminescence imaging systems, which are valuable in clinical diagnostics and environmental monitoring.

Table: Comparison of Chemiluminescent Enhancers

| Enhancer Name | Optimal Concentration (mM) | Signal Enhancement (%) |

|---|---|---|

| This compound | 1.5 - 3.0 | ~70 |

| Luminol | 5 - 12 | Variable |

| Other Phenothiazine Derivatives | Varies | Varies |

Chemiluminescence Enhancement Mechanism

The mechanism by which this compound enhances chemiluminescence involves its interaction with peroxidase enzymes. The compound stabilizes the reactive intermediates formed during the oxidation of luminol, leading to increased light emission.

Experimental Findings

In experiments conducted under varying pH conditions, it was observed that the optimal pH for the reaction was between 8.3 and 8.6 . This pH range allowed for maximum luminescent output when combined with horseradish peroxidase and sodium perborate .

Mécanisme D'action

PTZ-343 acts as an electron transfer mediator. It reacts with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical. The PTZ-343 radical quickly oxidizes luminol anions, inducing light emission . This mechanism is crucial for its role in enhancing chemiluminescence in various assays.

Comparaison Avec Des Composés Similaires

Le PTZ-343 est unique en raison de son efficacité élevée pour améliorer la chimiluminescence. Les composés similaires comprennent :

Luminol : Un composé chimiluminescent largement utilisé, mais le PTZ-343 améliore considérablement son rendement lumineux

Dérivés de la phénothiazine : D'autres dérivés de la phénothiazine agissent également comme des amplificateurs de chimiluminescence, mais le PTZ-343 a montré des performances supérieures

Activité Biologique

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.

- Chemical Name : this compound

- CAS Number : 101199-38-6

- Molecular Formula : C15H14NNaO3S2

- Molecular Weight : 343.403 g/mol

SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .

Key Findings:

- Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .

- pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .

Applications in Biochemical Assays

SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:

- Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .

- Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .

Case Studies

Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:

- Luminol-Assisted Reactions :

- Comparative Studies with Other Enhancers :

Data Table: Comparative Analysis of Enhancers

| Enhancer | Optimal pH | Max Signal Intensity | Concentration Range |

|---|---|---|---|

| Sodium Phenothiazine (SPTZ) | 7.2 | High | 0.5 - 1 mM |

| Imidazole | 6.5 | Moderate | 0.1 - 0.5 mM |

| DMAP | 7.0 | Low | 0.01 - 0.1 mM |

Propriétés

IUPAC Name |

sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGYKXFNSKEHED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635635 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101199-38-6 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.